Cas no 18417-40-8 (2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester)

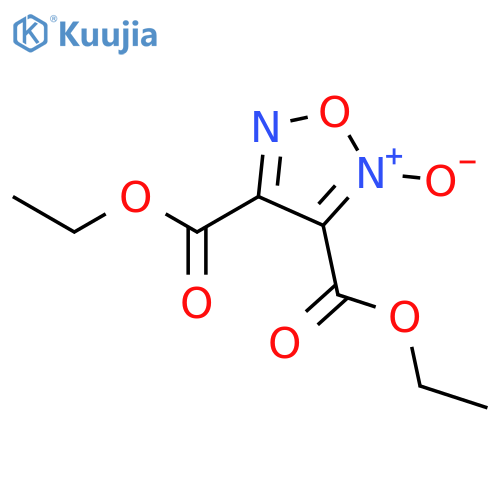

18417-40-8 structure

商品名:2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester 化学的及び物理的性質

名前と識別子

-

- diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

- 1,2,5-oxadiazole-3,4-dicarboxylic acid, diethyl ester, 2-oxide

- Diethyl 2-hydroxy-1,2.lambda.~5~,5-oxadiazole-3,4-dicarboxylate

- NSC-98298

- SCHEMBL9684032

- diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate

- bis(ethoxycarbonyl)furoxane

- AS-6220

- bis(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate

- MFCD00184997

- 3,4-Bis(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

- 2-Oxy-furazan-3,4-dicarboxylic acid diethyl ester

- NCIOpen2_006486

- CS-0315088

- diethyl1,2,5-oxadiazole-3,4-dicarboxylate2-oxide

- 3,4-BIS(ETHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE

- 18417-40-8

- AKOS005602182

- STK689827

- 2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester

-

- MDL: MFCD00184997

- インチ: InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3

- InChIKey: RSNYSJGFMKPFRU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)c1c([n+](on1)[O-])C(=O)OCC

計算された属性

- せいみつぶんしりょう: 230.0539

- どういたいしつりょう: 230.05388604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 309.2±45.0 °C at 760 mmHg

- フラッシュポイント: 140.8±28.7 °C

- PSA: 105.57

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O870753-50mg |

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester |

18417-40-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Ambeed | A762016-5g |

DIethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide |

18417-40-8 | 95% | 5g |

$676.0 | 2024-04-22 | |

| abcr | AB403555-1 g |

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide |

18417-40-8 | 1g |

€163.60 | 2022-06-02 | ||

| A2B Chem LLC | AY91918-5g |

Diethyl 2-hydroxy-1,2.lambda.~5~,5-oxadiazole-3,4-dicarboxylate |

18417-40-8 | 95%+ | 5g |

$647.00 | 2024-04-20 | |

| abcr | AB403555-5g |

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide; . |

18417-40-8 | 5g |

€551.00 | 2024-04-18 | ||

| TRC | O870753-100mg |

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester |

18417-40-8 | 100mg |

$ 70.00 | 2022-06-03 | ||

| abcr | AB403555-5 g |

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide |

18417-40-8 | 5g |

€464.10 | 2022-06-02 | ||

| abcr | AB403555-1g |

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide; . |

18417-40-8 | 1g |

€191.10 | 2024-04-18 | ||

| TRC | O870753-500mg |

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester |

18417-40-8 | 500mg |

$ 275.00 | 2022-06-03 | ||

| A2B Chem LLC | AY91918-1g |

Diethyl 2-hydroxy-1,2.lambda.~5~,5-oxadiazole-3,4-dicarboxylate |

18417-40-8 | 95%+ | 1g |

$264.00 | 2024-04-20 |

2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

18417-40-8 (2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18417-40-8)2-Oxy-furazan-3,4-dicarboxylic Acid Diethyl Ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):212.0/608.0